![molecular formula C32H31N5O6S B2426269 N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide CAS No. 1219336-49-8](/img/structure/B2426269.png)
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a useful research compound. Its molecular formula is C32H31N5O6S and its molecular weight is 613.69. The purity is usually 95%.
BenchChem offers high-quality N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Properties
- This compound is synthesized through the interaction of certain dihydronaphthaline with phenyl- and phenethylisothiocyanates, followed by treatment with alkali and halides. These synthesized compounds have demonstrated significant inhibition of brain monoamine oxidase (MAO) activity in vitro, suggesting their potential application in neurological research. Some compounds in this series have also shown moderate therapeutic effects in suppressing tumor growth in mouse models, indicating their possible use in cancer research (Markosyan et al., 2008).
Antimicrobial and Antifungal Activities
- A series of quinazolin-4(3H)-one derivatives, related to the compound , has been synthesized and tested for their antimicrobial activities. These compounds showed potent inhibitory action against various bacterial strains. Additionally, some of these compounds manifested profound antioxidant potential, which could have implications for further research in infectious diseases and oxidative stress-related conditions (Kumar et al., 2011).
Anticancer and Anti-HCV Activities
- Novel derivatives of this compound have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. Some of these derivatives have shown promising results in inhibiting cancer cell lines and HCV NS5B RNA-dependent RNA polymerase activities, suggesting their potential in developing new therapeutic agents (Ş. Küçükgüzel et al., 2013).
Antiviral Activities
- Research on novel quinazolin-4(3H)-one derivatives has shown that they can be synthesized using microwave techniques and possess potential antiviral properties. These compounds were tested against various respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome corona viruses. Their effectiveness in cell culture assays highlights their potential in antiviral research (Selvam et al., 2007).
Green Synthesis and Anticancer Effects
- The green synthesis of certain derivatives of this compound has been explored, with studies demonstrating their potential as chemotherapeutic agents. Molecular docking studies suggest that some synthesized compounds could be developed further for cancer treatment, highlighting the compound's relevance in environmentally friendly synthesis methods and oncology (Laxminarayana et al., 2021).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-[3-[(4-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N5O6S/c1-3-27(30(39)34-20-10-14-25-26(16-20)43-18-42-25)44-32-36-23-7-5-4-6-22(23)29-35-24(31(40)37(29)32)13-15-28(38)33-17-19-8-11-21(41-2)12-9-19/h4-12,14,16,24,27H,3,13,15,17-18H2,1-2H3,(H,33,38)(H,34,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSZFMSJKPXQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CCC(=O)NCC6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

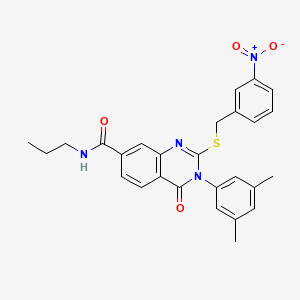

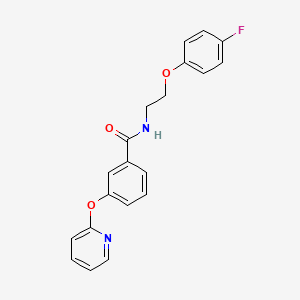
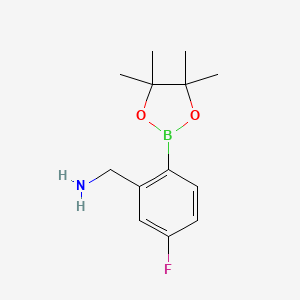
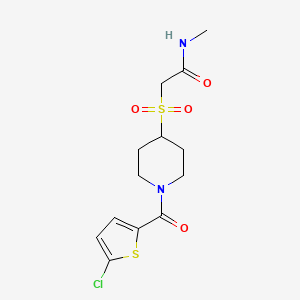

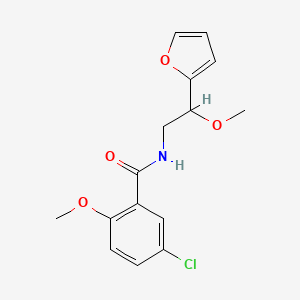
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B2426199.png)
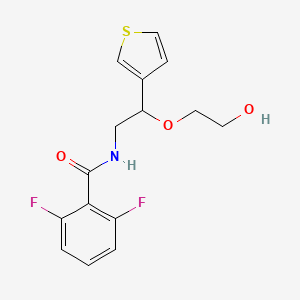
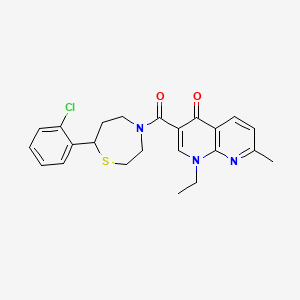
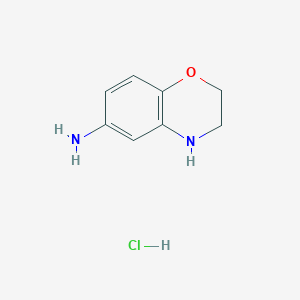
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2426207.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclopentanecarboxamide](/img/structure/B2426209.png)